Acid Black 26

CAS No.:

Cat. No.: VC16618444

Molecular Formula: C32H21N5Na2O7S2

Molecular Weight: 697.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H21N5Na2O7S2 |

|---|---|

| Molecular Weight | 697.7 g/mol |

| IUPAC Name | disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

| Standard InChI Key | WXUZMLVSQROLEX-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |

Introduction

Chemical and Structural Characteristics of Acid Black 26

Molecular Composition and Synthesis

Acid Black 26 belongs to the di-azo dye class, characterized by two azo linkages formed through diazotization and coupling reactions. Its synthesis involves two sequential steps:

-

Diazotization of 5-Amino-2-(phenylamino)benzenesulfonic acid, yielding a reactive diazonium salt.

-

Coupling with Naphthalen-1-amine, followed by a second diazotization and coupling with 6-Hydroxynaphthalene-2-sulfonic acid .

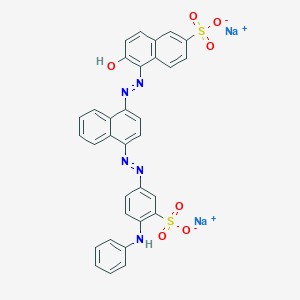

The resultant structure (Fig. 1) includes sulfonic acid groups (-SO₃H) that enhance water solubility and ionic interactions with fibers.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | |

| Molecular Weight | 697.65 g/mol | |

| CAS Registry Number | 6262-07-3 | |

| Water Solubility (90°C) | 100 g/L | |

| λmax (Visible Spectrum) | 620 nm (aqueous solution) |

In concentrated sulfuric acid, Acid Black 26 exhibits a purple hue, transitioning to blue upon dilution .

Industrial Applications and Performance Metrics

Textile and Leather Dyeing

Acid Black 26 is predominantly used for dyeing wool, silk, and polyamide fibers, achieving high wash and light fastness. Its anionic nature facilitates binding to cationic sites in protein fibers, ensuring uniform coloration. Leather industries employ it for producing dark shades with excellent discharge properties .

Table 2: Fastness Properties on Wool (AATCC/ISO Standards)

| Test Parameter | AATCC Rating | ISO Rating |

|---|---|---|

| Soaping Fastness | 3 | 3–4 |

| Perspiration Fastness | 3 | 1 |

| Oxygen Bleaching | 4–5 | 4–5 |

| Light Fastness | 4 | 4 |

The dye’s performance is pH-dependent, with optimal uptake observed in acidic conditions (pH 2–4) .

Environmental Behavior and Remediation Strategies

Adsorption onto Pine Cone Biosorbents

A 2010 study demonstrated that pine cone (PC) powder effectively removes Acid Black 26 from wastewater, achieving 95% adsorption efficiency under optimal conditions :

-

Adsorbent Dosage: 1 g/L for 50 mg/L dye concentration.

-

pH: 2 (protonation enhances dye-sorbent electrostatic interactions).

-

Temperature: 25°C (endothermic process).

The adsorption followed pseudo-second-order kinetics, with a Langmuir isotherm model indicating monolayer coverage .

Table 3: Adsorption Parameters for Acid Black 26 Removal

| Parameter | Value |

|---|---|

| Equilibrium Time | 30 minutes |

| Maximum Capacity (qₘ) | 48.7 mg/g |

| Thermodynamic ΔH° | +28.5 kJ/mol |

Future Research and Sustainable Alternatives

Advancements in Adsorbent Materials

Recent focus has shifted to functionalized biochar and graphene oxide composites, which offer higher surface areas (>500 m²/g) than pine cones. Photocatalytic degradation using TiO₂ nanoparticles also shows promise, mineralizing Acid Black 26 into CO₂ and H₂O under UV light.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume